Chemical structure analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Chemical structure analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
An In-Depth Technical Guide to the Chemical Structure Analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the complete chemical structure elucidation of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, a complex heterocyclic molecule. Quinoxaline-2,3-dione derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] The specific subject of this guide, featuring a saturated carbocyclic ring and N-methoxy substitutions, presents unique analytical challenges that necessitate a multi-faceted spectroscopic approach. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each analytical choice. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build an unassailable structural proof.
Introduction: The Structural Enigma
The quinoxaline-2,3-dione core is a privileged scaffold in drug discovery.[3] While the synthesis and analysis of its aromatic variants are well-documented, the octahydro- derivative introduces significant complexity due to the stereochemistry of the saturated cyclohexane ring. Furthermore, the presence of 1,4-dimethoxy groups attached directly to the amide nitrogens is an uncommon feature. These N-O-CH₃ linkages can introduce rotational isomers (rotamers), which may complicate spectral interpretation, particularly in NMR analysis.
This guide, therefore, adopts a first-principles approach to structural analysis. We will treat the molecule as a novel chemical entity, systematically applying modern analytical techniques to piece together its constitution, connectivity, and, where possible, its stereochemical configuration.
Caption: Putative structure of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
The Analytical Workflow: An Integrated Strategy
A robust structural elucidation relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the puzzle, and their combination provides a self-validating system for confirming the final structure. Our strategy is grounded in a logical progression from foundational molecular formula determination to the intricate mapping of atomic connectivity.
Caption: HMBC connects protons to carbons 2-3 bonds away, locking the structure.
-
COSY will reveal the H-C(4a)-C(5)-C(6)-C(7)-C(8)-C(8a)-H connectivity pathway around the saturated ring.
-
HSQC will assign the specific carbon signal for each proton resonance.
-
HMBC is the ultimate confirmation. A correlation from the methoxy protons (~3.9 ppm) to the C-4a/C-8a carbons (~52 ppm) would definitively prove the N-O-CH₃ connectivity. Furthermore, correlations from the H-4a/H-8a protons (~3.4 ppm) to the carbonyl carbons (~158 ppm) would confirm the fusion of the two rings.
Conclusion: A Unified Structural Proof
The structural elucidation of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is a testament to the power of a modern, multi-technique analytical approach. By systematically applying HRMS, IR, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The high-resolution mass spectrum establishes the elemental formula, IR spectroscopy confirms the presence of key dione and aliphatic functional groups, and a detailed analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity map. The particular attention paid to the dynamic behavior of the N-methoxy groups underscores the necessity of not just collecting data, but interpreting it with a deep understanding of the underlying chemical principles. This integrated workflow serves as a robust template for the characterization of novel and complex heterocyclic compounds in any research and development setting.
References
- Benchchem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives.
-
Nanri, T., et al. (1987). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 51(5), 1339-1346. Retrieved from [Link]
-
Ahabchane, N. H., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of the Chilean Chemical Society, 52(3). Retrieved from [Link]
-
Shaik, S. P., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal. Retrieved from [Link]
-
Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(12), 1639-1645. Retrieved from [Link]
-
Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2‐oxocarboxylic acids. Infrared and mass spectra of the O‐trimethylsilylated compounds. Biomedical Mass Spectrometry, 4(4), 197-202. Retrieved from [Link]
-
Xu, Y., et al. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 16(8), 6894-901. Retrieved from [Link]
-
Trefz, F. K., et al. (1979). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 172, 349-355. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2026). Chemical Structure, Synthetic Strategies, Structure-Activity Relationship and Pharmacological Significance of Quinoxaline-2, 3-Dione. Retrieved from [Link]
-
P, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Health and Clinical Research, 6(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of quinoxaline 1,4-dioxides with potent antimicrobial activities. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide.
-
Wikipedia. (n.d.). Quinoxalinedione. Retrieved from [Link]
-
Xu, Y., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 16(8), 6894-901. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]
-
Abdulmalic, M. A., et al. (2012). 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3460. Retrieved from [Link]
-
de Lima, D. P., et al. (2006). Molecular Structure of Heterocycles: 2 # NMR Spectroscopy, X- ray Diffraction, and Semiempirical MO Calculations of 5-Bromo-4, 6-dimethoxy-4-trichloromethyl-hexahydropyrimidin-2-one. Monatshefte für Chemie / Chemical Monthly, 137(10), 1259-1268. Retrieved from [Link]
-
Gulevskaya, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Iwashina, T., & Markham, K. R. (2020). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 25(23), 5727. Retrieved from [Link]
-
Hedley, B., et al. (1958). THE INFRARED SPECTRA OF SOME CYCLIC MALONATES. Canadian Journal of Chemistry, 36(5), 725-731. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities. Retrieved from [Link]
-
Aslanova, D. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]
-
Soderberg, T. (2014). 13.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Mattioda, A. L., et al. (2017). Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 178, 218-232. Retrieved from [Link]
-
Gardner, B. M., et al. (2015). Infrared Photodissociation Spectroscopy of Cationic Nitric Oxide Clusters, [(NO)n]+, and [NO2(NO)n]+. The Journal of Physical Chemistry A, 119(18), 4229-4239. Retrieved from [Link]
